N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)nicotinamide
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Overview
Description
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)nicotinamide is a compound that has garnered significant attention in the scientific community due to its diverse applications in various fields of research and industry. This compound is known for its unique structure, which includes a pyrrolo[2,3-b]pyridine moiety linked to a nicotinamide group via a propyl chain. The presence of these functional groups imparts unique chemical and biological properties to the compound.
Mechanism of Action
Target of Action
The primary targets of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)nicotinamide are the Fibroblast Growth Factor Receptors (FGFRs) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types . These receptors play a crucial role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . This compound inhibits this process by acting as a potent inhibitor of FGFR1, 2, and 3 .
Biochemical Pathways
The compound’s interaction with FGFRs affects the FGFR signaling pathway. Abnormal activation of this pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers . By inhibiting FGFRs, the compound can potentially prevent cancer initiation, progression, and resistance to cancer therapy .
Result of Action
In vitro, the compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Biochemical Analysis
Biochemical Properties
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)nicotinamide has been reported to exhibit potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3) . FGFRs play an essential role in various types of tumors, making them an attractive target for cancer therapy .
Cellular Effects
In vitro studies have shown that this compound can inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with FGFRs. Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Metabolic Pathways
Given its interaction with FGFRs, it may influence pathways regulated by these receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)nicotinamide typically involves the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through various synthetic routes, including the cyclization of appropriate precursors under specific conditions.
Attachment of the Propyl Chain: The propyl chain can be introduced through alkylation reactions, where the pyrrolo[2,3-b]pyridine core is reacted with a suitable propylating agent under basic conditions.
Coupling with Nicotinamide: The final step involves the coupling of the propyl-substituted pyrrolo[2,3-b]pyridine with nicotinamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)nicotinamide can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)nicotinamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share the pyrrolo[2,3-b]pyridine core and exhibit similar biological activities.
Nicotinamide derivatives: Compounds with nicotinamide moieties that have diverse biological and chemical properties.
Uniqueness
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)nicotinamide is unique due to its specific combination of the pyrrolo[2,3-b]pyridine and nicotinamide groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
IUPAC Name |
N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c21-16(14-5-1-7-17-12-14)19-9-3-10-20-11-6-13-4-2-8-18-15(13)20/h1-2,4-8,11-12H,3,9-10H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIIZTBXOKVIRSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N(C=C2)CCCNC(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.